O-Desmethyl Tramadol Hydrochloride

描述

准备方法

O-去甲基-顺式-曲马多(盐酸盐)的合成涉及曲马多的去甲基化。 该过程可以通过多种合成路线实现,包括使用三溴化硼或氢溴酸等去甲基化试剂 . 反应条件通常包括将母体化合物与去甲基化试剂在适当的溶剂中回流,然后进行纯化步骤以分离所需的产物 . 工业生产方法可能涉及更可扩展和更高效的工艺,但具体细节通常是专有的。

化学反应分析

O-去甲基-顺式-曲马多(盐酸盐)会发生几种类型的化学反应,包括:

从这些反应中形成的主要产物取决于所用试剂和条件。

科学研究应用

Analgesic Properties

O-Desmethyl Tramadol Hydrochloride is primarily recognized for its analgesic effects, acting on multiple receptor systems, including opioid receptors (mu, kappa, and delta), adrenergic receptors, and serotonin receptors. This multi-target action enhances its efficacy in managing pain across different conditions.

Table 1: Analgesic Efficacy in Various Models

Treatment of Pain Syndromes

Research has demonstrated that this compound is effective in treating various types of pain, including acute and chronic nociceptive pain, neuropathic pain, and specific conditions like cancer-related pain. Its effectiveness in these contexts is particularly valuable for patients with genetic variations affecting tramadol metabolism.

Use in Veterinary Medicine

O-Desmethyl Tramadol has been investigated for its use in veterinary medicine, particularly in avian species. Studies have shown that it can effectively manage pain in birds, which often have different pharmacokinetic profiles compared to mammals.

Case Study: Pain Management in Avian Species

A study conducted on common peafowl administered tramadol showed promising results regarding the pharmacokinetics and analgesic effects of O-Desmethyl Tramadol. The study observed significant increases in pain thresholds post-administration, demonstrating its potential for use in avian analgesia .

Pharmacokinetics and Transport Mechanisms

The pharmacokinetics of this compound reveal its absorption, distribution, metabolism, and excretion characteristics. Studies indicate that P-glycoprotein plays a crucial role in the transport of this compound across biological membranes, influencing its bioavailability and therapeutic efficacy .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | Varies by species |

| Bioavailability | Influenced by P-gp |

| Metabolic Pathways | Multi-receptor action |

Potential for Treating Other Conditions

Beyond analgesia, this compound has been explored for other therapeutic applications:

作用机制

相似化合物的比较

O-去甲基-顺式-曲马多(盐酸盐)之所以独特,是因为它对μ-阿片受体的亲和力很高,并且没有显着抑制5-羟色胺再摄取 . 类似的化合物包括:

曲马多: 母体化合物,它对μ-阿片受体的亲和力较低,并抑制5-羟色胺再摄取.

N-去甲基-顺式-曲马多: 曲马多的另一种代谢产物,具有不同的药理学特性.

O-去甲基曲马多-D6: 一种氘代类似物,用作分析化学中的内标.

这些化合物的受体亲和力、代谢途径和药理学作用不同。

生物活性

O-Desmethyl Tramadol Hydrochloride, also known as desmetramadol or O-DSMT, is the primary active metabolite of tramadol, a widely used opioid analgesic. Understanding the biological activity of O-desmethyl tramadol is crucial for its application in pain management, particularly in patients with varying metabolic capacities. This article delves into its pharmacodynamics, pharmacokinetics, clinical implications, and relevant case studies.

Pharmacodynamics

O-desmethyl tramadol acts primarily as a μ-opioid receptor agonist , exhibiting a significantly higher affinity for these receptors compared to tramadol itself. Specifically, it binds with an estimated 300-fold greater affinity to μ-opioid receptors than tramadol, which contributes to its analgesic effects . Unlike tramadol, which requires metabolic activation through cytochrome P450 enzymes (notably CYP2D6), O-desmethyl tramadol does not depend on such metabolism to exert its effects, making it effective in individuals with poor CYP2D6 activity .

The analgesic properties of O-desmethyl tramadol are attributed to a mixed mechanism:

- Opioid Agonism : Activation of μ-opioid receptors.

- Norepinephrine Reuptake Inhibition : The (−)-enantiomer of O-desmethyl tramadol inhibits norepinephrine reuptake, contributing to pain relief through adrenergic pathways .

Pharmacokinetics

The pharmacokinetic profile of O-desmethyl tramadol is characterized by its metabolism and elimination:

| Parameter | Value |

|---|---|

| Elimination Half-life | 6-8 hours |

| Clearance (CL/F) | 16.9 L/hr |

| Volume of Distribution | 59.9 L |

| Absorption Rate Constant | 0.095 hr |

These parameters indicate that O-desmethyl tramadol has a relatively rapid clearance and distribution in the body, which is critical for its use in acute pain management .

Efficacy in Pain Management

O-desmethyl tramadol has been shown to be effective in treating various types of pain, including:

- Acute Pain : Demonstrated efficacy comparable to other opioids.

- Chronic Pain : Particularly beneficial for neuropathic pain syndromes due to its dual mechanism of action .

Genetic Variability

The effectiveness of O-desmethyl tramadol can vary significantly among individuals due to genetic polymorphisms in the CYP2D6 enzyme. Patients classified as poor metabolizers may experience inadequate analgesia from tramadol but can benefit from direct administration of O-desmethyl tramadol .

Case Studies and Research Findings

Several studies have highlighted the clinical relevance and safety profile of O-desmethyl tramadol:

- Population Pharmacokinetic Study : A study involving healthy Korean subjects developed a population pharmacokinetic model that confirmed the significant role of genetic polymorphisms in the metabolism of tramadol and its metabolite. The findings underscored the importance of personalized medicine in optimizing analgesic therapy .

- Postmortem Analysis : In cases of fatal tramadol intoxication, toxicological studies indicated that O-desmethyl tramadol levels were critical for understanding the cause of death, emphasizing the need for careful monitoring in clinical settings .

- Comparative Efficacy Study : Research comparing the analgesic effects of O-desmethyl tramadol with traditional opioids revealed similar efficacy but potentially fewer side effects, suggesting it as a safer alternative for certain patient populations .

属性

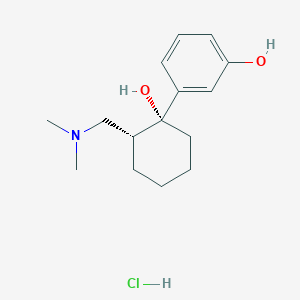

IUPAC Name |

3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGWVAWLHXDKIX-PBCQUBLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185453-02-5 | |

| Record name | O-Desmethyl tramadol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185453025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DESMETHYL TRAMADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL5VDC061E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。